molecular formula C6H7Cl2NO B2583309 2-Amino-3-chlorophenol hydrochloride CAS No. 858013-95-3

2-Amino-3-chlorophenol hydrochloride

Cat. No. B2583309
CAS RN: 858013-95-3
M. Wt: 180.03
InChI Key: IMGFSLMGWSMKMW-UHFFFAOYSA-N
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Description

2-Amino-3-chlorophenol hydrochloride is an organic compound primarily used as an intermediate for the synthesis of other chemical compounds. It has a molecular weight of 180.03 .


Synthesis Analysis

The synthesis of amines like 2-Amino-3-chlorophenol hydrochloride can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-chlorophenol hydrochloride is represented by the InChI Code: 1S/C6H6ClNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H . The molecular formula is C6H7Cl2NO .


Physical And Chemical Properties Analysis

2-Amino-3-chlorophenol hydrochloride is a solid substance . It has a molecular weight of 180.03 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis Applications

"2-Amino-3-chlorophenol hydrochloride" serves as a critical intermediate or reactant in the synthesis of various compounds. For instance, it has been involved in the optimized synthesis of derivatives like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, demonstrating high yields under specific conditions (Wang Guo-hua, 2008). Similarly, the compound plays a role in the synthesis of 3-Amino-2-hydroxyphenylethylketone Hydrochloride, a key intermediate for other pharmaceuticals (Wu Fan-hong, 2011).

Analytical Chemistry

In analytical chemistry, "2-Amino-3-chlorophenol hydrochloride" has been used to develop sensitive and selective methods for detecting chlorophenol compounds. A study utilized spectrophotometric detection based on solid-phase extraction with mixed hemimicelle magnetic nanoparticles, showcasing its potential for environmental monitoring (Siriboon Mukdasai et al., 2016).

Environmental Science

The compound is also a focus in environmental science, particularly in the degradation of pollutants. Sonochemical degradation studies have targeted aromatic organic pollutants, including chlorophenol derivatives, to assess the efficiency of ultrasound in mineralizing such compounds in water, indicating its relevance in waste management and pollution control (S. Goskonda et al., 2002).

Materials Science

Additionally, "2-Amino-3-chlorophenol hydrochloride" has implications in materials science. For example, its derivatives have been explored as corrosion inhibitors for mild steel in acidic solutions, highlighting its potential in industrial applications to prevent metal corrosion and enhance longevity (N. Gupta et al., 2017).

Pharmacological Research

In pharmacological research, derivatives of "2-Amino-3-chlorophenol hydrochloride" have been investigated for their potential as nonpeptide agonists of specific receptors, suggesting its utility in drug discovery and development (G. Croston et al., 2002).

Safety and Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-3-chlorophenol hydrochloride may also interact with various biological targets.

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could suggest a possible interaction mechanism for 2-Amino-3-chlorophenol hydrochloride with its targets.

Biochemical Pathways

Chlorophenols and their derivatives are known to be degraded by bacteria, suggesting that they may interact with microbial metabolic pathways .

Pharmacokinetics

It’s worth noting that the compound is a solid powder at room temperature , which could influence its bioavailability.

Result of Action

It’s known that chlorophenols are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties . This suggests that 2-Amino-3-chlorophenol hydrochloride may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-chlorophenol hydrochloride. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. Furthermore, the compound’s action could be influenced by its solubility in biological and environmental media .

properties

IUPAC Name

2-amino-3-chlorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGFSLMGWSMKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chlorophenol hydrochloride

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